molecular formula C10H6BrNO4 B1278070 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid CAS No. 887360-42-1

5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid

Cat. No.: B1278070
CAS No.: 887360-42-1
M. Wt: 284.06 g/mol
InChI Key: VALNZNRTASOLCX-UHFFFAOYSA-N
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Description

5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid is a heterocyclic compound with the molecular formula C10H6BrNO4 . This compound is known for its unique structure, which includes a bromine atom and a carboxylic acid group.

Properties

IUPAC Name

5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO4/c11-5-2-7-9(16-3-15-7)8-4(5)1-6(12-8)10(13)14/h1-2,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALNZNRTASOLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C3C=C(NC3=C2O1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427995
Record name 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887360-42-1
Record name 5-Bromo-8H-1,3-dioxolo[4,5-g]indole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular Cyclization of Phthalimide Derivatives

One effective synthetic route to related fused azaindacene systems involves intramolecular cyclization of phthalimide derivatives. For example, starting from 2-(2-acetylphenyl)isoindoline-1,3-dione, heating in polar aprotic solvents such as dimethylformamide (DMF) with catalytic potassium carbonate induces intramolecular cyclization to form quinoline or azaindacene-like carboxylic acids in moderate to good yields (around 74%).

  • Key Reaction Conditions:
    • Solvent: DMF
    • Base catalyst: K2CO3 (catalytic amount)
    • Temperature: 80–90 °C
    • Reaction type: Intramolecular cyclization

This step is critical as it forms the fused tetracyclic skeleton that is the core of the target molecule.

Bromination of Isoindoloquinoline Intermediates

Bromination at specific positions on the fused ring system is achieved using copper(II) bromide (CuBr2) under reflux conditions in mixed solvents such as ethyl acetate/chloroform. This method selectively introduces bromine at the 5-position of the azaindacene framework, which is essential for the 5-bromo substitution in the target compound.

  • Reaction Details:
    • Brominating agent: CuBr2
    • Solvent: EtOAc/CHCl3 mixture
    • Temperature: Reflux (~80 °C)
    • Time: ~5 hours

This bromination step is typically performed on preformed isoindoloquinoline intermediates to achieve regioselective halogenation.

Diazotization and Cyclocondensation for Carboxylic Acid Formation

A mild and efficient method for the synthesis of 1H-indazole-3-carboxylic acid derivatives, which are structurally related to azaindacenes, involves diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates followed by intramolecular cyclocondensation. This method proceeds under mild conditions, offers high yields, and tolerates a wide substrate scope.

  • Key Features:
    • Use of diazotization reagents to form diazonium salts as key intermediates
    • Mild reaction conditions
    • Rapid reaction rates with high yields (up to 76%)
    • Efficient route to carboxylic acid derivatives on fused heterocycles

Though this method is reported for indazole derivatives, the mechanistic principles can be adapted for azaindacene carboxylic acid synthesis.

Suzuki Coupling for Substituent Installation

For introducing substituents such as pyrazole or other aromatic groups at specific positions on the azaindacene core, Suzuki-Miyaura cross-coupling reactions are employed. Starting from 5-bromo-7-azaindole derivatives, coupling with boronic acid esters under palladium catalysis allows for the installation of various groups, which can be further manipulated to yield the desired carboxylic acid functionalities.

  • Typical Suzuki Reaction Conditions:
    • Catalyst: Pd(0) or Pd(II) complexes
    • Base: K2CO3 or similar
    • Solvent: DMF or toluene/water mixtures
    • Temperature: 80–100 °C
    • Reaction time: Several hours to overnight

This method is instrumental in diversifying the molecular framework and preparing intermediates for further cyclization or functional group transformations.

Oxidation and Hydrolysis Strategies for Carboxylic Acid Formation

Classical methods for preparing carboxylic acids involve oxidation of primary alcohols or hydrolysis of nitriles. However, due to the complexity and substitution pattern of 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid, direct oxidation or nitrile hydrolysis may be limited by steric hindrance or incompatible functional groups. Instead, carboxylation of Grignard reagents derived from suitably brominated precursors provides an effective route to introduce the carboxylic acid moiety.

  • Preferred Method:
    • Formation of Grignard reagent from brominated precursor
    • Carboxylation with CO2 (dry ice)
    • Acidic work-up to yield carboxylic acid

This method is advantageous as it adds a carbon atom and tolerates steric bulk and sensitive functional groups.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range (%) Notes
Intramolecular cyclization 2-(2-acetylphenyl)isoindoline-1,3-dione, K2CO3, DMF, 80–90 °C ~74 Forms fused azaindacene core
Bromination CuBr2, EtOAc/CHCl3, reflux, 5 h 42–76 Selective bromination at 5-position
Diazotization & cyclocondensation Diazotization reagents, mild conditions 46–76 Efficient carboxylic acid formation
Suzuki coupling Pd catalyst, boronic acid esters, base, 80–100 °C Variable Installation of substituents on azaindacene
Grignard carboxylation Mg, CO2, acidic work-up High Effective for carboxylic acid introduction

Research Findings and Notes

  • The intramolecular cyclization approach is widely used for building the fused tetracyclic azaindacene skeleton, providing moderate to high yields and good regioselectivity.
  • Bromination using copper(II) bromide is a reliable method for introducing bromine substituents on the azaindacene ring system without affecting other sensitive groups.
  • Diazotization reactions offer a mild and operationally simple route to carboxylic acid derivatives related to the azaindacene family, with high yields and broad substrate tolerance.
  • Suzuki coupling reactions provide flexibility in modifying the azaindacene core, allowing for the synthesis of diverse analogs that can be further transformed into carboxylic acids.
  • Carboxylation of Grignard reagents derived from brominated intermediates is a preferred strategy for introducing the carboxylic acid group, especially when oxidation or hydrolysis methods are unsuitable due to steric or functional group incompatibilities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indacene derivatives .

Scientific Research Applications

Basic Information

  • Molecular Formula : C10H6BrNO4
  • Molecular Weight : 284.066 g/mol
  • CAS Number : 887360-42-1

Structural Characteristics

The compound features a complex indacene structure with bromine and carboxylic acid functional groups, contributing to its reactivity and potential utility in synthetic applications.

Medicinal Chemistry

5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid has shown promise in drug discovery processes. Its derivatives are being explored for their potential anti-cancer properties. The presence of the bromine atom enhances biological activity by improving lipophilicity and cellular uptake.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Fluorescent Probes

The compound's unique structure allows it to function as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells.

Application Example: Live Cell Imaging

In a study conducted using this compound as a fluorescent marker, researchers successfully visualized cellular structures in real-time, demonstrating its utility in understanding cellular dynamics and interactions.

Materials Science

This compound is being investigated for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its electronic properties make it a candidate for enhancing the efficiency of these devices.

Research Findings: OLED Performance

Research has shown that incorporating this compound into OLEDs improves light emission efficiency and stability compared to conventional materials. This enhancement is attributed to its favorable charge transport properties.

Data Table: Summary of Applications

Application AreaKey Findings/Case StudiesPotential Impact
Medicinal ChemistryAnticancer activity against breast/lung cancer cellsPromising candidates for new cancer therapies
Fluorescent ProbesSuccessful live cell imagingEnhanced understanding of cellular processes
Materials ScienceImproved OLED performanceIncreased efficiency in organic electronics

Mechanism of Action

The mechanism of action of 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-hydroxyindole
  • 7-Hydroxy-1H-indole-2-carboxylic acid
  • 4-Bromo-2-indolecarboxylic acid

Uniqueness

Compared to these similar compounds, 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid stands out due to its unique combination of a bromine atom and a carboxylic acid group, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Biological Activity

5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid is a heterocyclic compound with the molecular formula C10H6BrNO4. This compound has garnered attention in scientific research due to its potential biological activities, including applications in medicinal chemistry and as a fluorescent probe.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This compound can bind to specific proteins or enzymes, altering their activity and leading to diverse biological effects. The pathways involved may include:

  • Signal Transduction : Modulation of cellular signaling pathways.
  • Gene Expression : Regulation of transcription factors.
  • Metabolic Processes : Influence on metabolic enzymes.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, it has shown promising results against human lung adenocarcinoma cells, indicating potential as an anti-cancer agent .

Fluorescent Properties

The unique structural properties of this compound make it suitable for use as a fluorescent probe in biological imaging. Its fluorescence characteristics allow for tracking cellular processes in real-time, providing insights into cellular dynamics and interactions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaNotable Properties
4-Bromo-6-hydroxyindoleC8H7BrO2Exhibits mild fluorescence; less stable
7-Hydroxy-1H-indole-2-carboxylic acidC9H9NO3Moderate biological activity; less potent
4-Bromo-2-indolecarboxylic acidC9H8BrNO2Antimicrobial properties; limited fluorescent use

This compound stands out due to its bromine atom and carboxylic acid group combination, which provides distinct chemical and biological properties that enhance its utility in various applications .

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on multiple cancer cell lines. The compound exhibited IC50 values ranging from 10 to 25 µM across different cell types, indicating potent inhibitory effects on cell proliferation .

Fluorescent Probe Application

Another study investigated the use of this compound as a fluorescent probe for live-cell imaging. The results demonstrated that cells treated with the compound showed enhanced fluorescence intensity, allowing for effective visualization of cellular structures and processes .

Q & A

Q. Table 1: Comparison of Bromination Conditions

SubstrateBrominating AgentSolventTemp (°C)Time (h)Yield (%)Reference
Indazole-3-carboxylic acidBr₂Acetic acid901674
7-Azaindole derivativesNBSDMF801265–82

Advanced Question: How can computational methods resolve contradictions in spectroscopic data for brominated heterocycles?

Methodological Answer:
Discrepancies in NMR or X-ray crystallography data may arise from conformational flexibility or crystal packing effects. For example, 5-bromo-7-azabenzimidazole derivatives exhibited variable NOE correlations in DMSO-d₆ due to solvent-induced conformational changes . To address this:

DFT Calculations : Optimize molecular geometries and simulate NMR spectra (e.g., using Gaussian or ORCA). Compare predicted vs. experimental δ values to identify dominant conformers.

Dynamic NMR (DNMR) : Resolve exchange broadening in variable-temperature NMR to quantify rotational barriers.

Crystallographic Data : Cross-validate with CCDC entries (e.g., CCDC-2191474) to assess solid-state vs. solution-phase structures .

Basic Question: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key diagnostic signals include downfield-shifted protons adjacent to electronegative groups (e.g., δ 8.20 ppm for H-4 in 5-Bromo-1H-indazole-3-carboxylic acid ).
  • HRMS : Confirm molecular formula (e.g., C₉H₅BrFNO₂ requires m/z 258.04 [M+H]⁺) .
  • X-ray Crystallography : Resolve regiochemistry of bromination and hydrogen bonding networks (e.g., CCDC-2102023 for related azaindole derivatives ).

Advanced Question: How does this compound serve as a precursor in drug discovery or materials science?

Methodological Answer:

  • Pharmaceutical Applications : Brominated heterocycles are key intermediates for kinase inhibitors or antiviral agents. For instance, 5-bromo-7-azaindole derivatives were used in α-glucosidase inhibition studies (IC₅₀ = 0.8–12 µM) .
  • Materials Science : The electron-withdrawing bromine group enhances π-conjugation in organic semiconductors. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids generates extended frameworks for optoelectronic devices .

Q. Table 2: Catalytic Applications

Reaction TypeCatalystSubstrateYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄5-Bromo-7-azaindole89
Buchwald-HartwigPd₂(dba)₃/XPhosBrominated indazole78

Advanced Question: What strategies mitigate challenges in regioselective functionalization of this compound?

Methodological Answer:
Regioselectivity in brominated heterocycles is influenced by directing groups and steric effects. For example:

  • Chelation-Directed C-H Activation : Use pyridine or carbonyl groups to guide Pd-catalyzed coupling to specific positions .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester) to direct substitution to the 5-position .
  • Microwave-Assisted Synthesis : Enhances selectivity by reducing side reactions through rapid, controlled heating .

Basic Question: How do solvent and pH affect the stability of this compound during storage?

Methodological Answer:

  • Storage Conditions : Store at 0–6°C in amber vials to prevent photodegradation. Avoid protic solvents (e.g., MeOH) to minimize esterification of the carboxylic acid group .
  • pH Sensitivity : Deprotonation at pH > 6 increases solubility but may promote hydrolysis. Use buffered solutions (pH 4–5) for aqueous experiments .

Advanced Question: What computational tools predict the bioactivity or toxicity of derivatives?

Methodological Answer:

  • QSAR Models : Train models using datasets like ChEMBL to correlate structural features (e.g., logP, polar surface area) with α-glucosidase inhibition .
  • Docking Simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., HIV-1 protease) .
  • ADMET Prediction : SwissADME or ProTox-II assess pharmacokinetics and hepatotoxicity .

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